![molecular formula C16H15ClN2O3S B3397287 N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide CAS No. 1021210-97-8](/img/structure/B3397287.png)
N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide
Übersicht
Beschreibung
N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide, also known as SN-6, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole sulfonamides, which have been shown to have a wide range of biological activities.
Wirkmechanismus
N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide inhibits CaMKII activity by binding to its catalytic domain and preventing its autophosphorylation, which is necessary for its activation. The inhibition of CaMKII activity by N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has been shown to have various effects on cellular processes such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
The inhibition of CaMKII activity by N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has been shown to have various biochemical and physiological effects. N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has been shown to have neuroprotective effects against various insults such as oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It is also relatively stable and easy to handle. However, N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has some limitations as well. It has low solubility in water, which can make its administration to cells or animals challenging. Additionally, N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide. First, more studies are needed to understand the safety and efficacy of N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide in humans. Second, the potential therapeutic applications of N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide in other diseases such as Parkinson's disease and Huntington's disease should be explored. Third, the development of more potent and selective CaMKII inhibitors based on the structure of N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide should be pursued. Fourth, the combination of N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide with other drugs or therapies should be investigated to enhance its therapeutic effects. Finally, the development of more efficient synthesis methods for N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide should be explored to facilitate its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a protein kinase called CaMKII, which is involved in various cellular processes such as synaptic plasticity, learning, and memory. CaMKII has also been implicated in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Therefore, the inhibition of CaMKII activity by N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide has been proposed as a potential therapeutic strategy for these diseases.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-chlorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11(20)19-8-7-12-5-6-14(10-16(12)19)18-23(21,22)15-4-2-3-13(17)9-15/h2-6,9-10,18H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRITPSZMMAZBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-3-chlorobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.